![molecular formula C21H20F2N2O4S B2782213 ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226439-12-8](/img/structure/B2782213.png)
ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, acidity or basicity, and stability .Scientific Research Applications
- This compound has garnered interest due to its potential in selective electrophilic fluorination reactions. For instance, a recent study demonstrated a domino protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from readily available 2-aminoacetophenones and iso(thio)cyanates, mediated by Selectfluor. The reaction outcomes were influenced by the reaction environment: gem-difluoro-oxylated quinazolin(thi)ones were obtained as a sole product without the use of a base, while basic conditions yielded only monofluoro-oxylated analogues .
- Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, these complexes undergo intramolecular single electron transfer (SET) reactions, leading to the S-trifluoromethylation of thiophenols. The compound’s unique structure may play a crucial role in such visible-light-promoted transformations .
- Understanding the detailed mechanism of ethanol synthesis from acetic acid is essential for developing efficient non-noble metal catalysts. Ethyl acetate, a valuable solvent and flavoring agent, can also be synthesized from acetic acid. Investigating the molecular-level details of these reactions provides insights for tailoring catalysts and optimizing industrial processes .
Selective Electrophilic Fluorinations
Visible-Light-Promoted S-Trifluoromethylation
Ethanol Synthesis and Ethyl Acetate Production
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .
Biochemical Pathways
It’s known that the protodeboronation of pinacol boronic esters, a process this compound might be involved in, is a valuable transformation in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect their bioavailability.
Result of Action
The protodeboronation of pinacol boronic esters, a process this compound might be involved in, has been applied to methoxy protected (−)-δ8-thc and cholesterol .
Action Environment
The pH strongly influences the rate of the reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c1-3-28-19(26)13-30-21-24-12-18(14-4-8-16(27-2)9-5-14)25(21)15-6-10-17(11-7-15)29-20(22)23/h4-12,20H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPQRHWTWLERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate |
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